Cas no 477781-69-4 (Benzyl-PEG4-MS)
Benzyl-PEG4-MS Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate
- AK543187
- 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
- Methanesulfonic acid 2-[2-[2-[2-(benzyloxy)ethoxy]ethoxy]ethoxy]ethyl ester
- Benzyl-PEG4-MS
- 477781-69-4
- AKOS027461146
- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, methanesulfonate
- HY-W096090
- DA-71413
- CS-0147733
- C75275
- SCHEMBL12013298
- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ylmethanesulfonate
- DS-19212
-
- MDL: MFCD30342472
- Inchi: 1S/C16H26O7S/c1-24(17,18)23-14-13-21-10-9-19-7-8-20-11-12-22-15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3
- InChI Key: DAODDIFNUYIKRO-UHFFFAOYSA-N
- SMILES: S(C)(=O)(=O)OCCOCCOCCOCCOCC1C=CC=CC=1
Computed Properties
- Exact Mass: 362.13992434g/mol
- Monoisotopic Mass: 362.13992434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 15
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 88.7
Benzyl-PEG4-MS Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature(BD626586)
Benzyl-PEG4-MS Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GR040-100mg |
Benzyl-PEG4-MS |
477781-69-4 | 97% | 100mg |
183CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GR040-250mg |
Benzyl-PEG4-MS |
477781-69-4 | 97% | 250mg |
420CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GR040-1g |
Benzyl-PEG4-MS |
477781-69-4 | 97% | 1g |
844.0CNY | 2021-07-12 | |
| Alichem | A019112549-250mg |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 250mg |
$166.32 | 2023-09-01 | |
| Alichem | A019112549-1g |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 1g |
$415.80 | 2023-09-01 | |
| Alichem | A019112549-5g |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 5g |
$1344.00 | 2023-09-01 | |
| Ambeed | A351875-100mg |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 100mg |
$6.0 | 2023-06-20 | |
| Ambeed | A351875-250mg |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 250mg |
$5.0 | 2025-02-20 | |
| Ambeed | A351875-1g |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 1g |
$18.0 | 2025-02-20 | |
| Ambeed | A351875-5g |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 5g |
$70.0 | 2025-02-20 |
Benzyl-PEG4-MS Related Literature
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Benzyl-PEG4-MS
Benzlyl−Peg₄−Ms (CAS No. 477581–69–3): A Versatile Polyethylene Glycol Derivative for Advanced Chemical and Biomedical Applications
The compound BENZLYL–PEG₄–Ms (CAs nO 555555–69–), commonly referred to as benzlyl-polyethylene glycol-mal, represents a specialized polyethylene glycol (peG) derivative designed to enhance functionalization strategies in chemical and biomedical research. This molecule combines the unique properties of its constituent groups—benzlyl, peG₄, and mal—to create a platform with tailored reactivity and biocompatibility. The benzlyl moiety provides aromatic stability while the four-unit polyethylene glycol (peG₄) spacer ensures optimal hydrodynamic volume for molecular interactions. The terminal mal group enables selective conjugation via thiol-maleimide chemistry, making this derivative indispensable for precision engineering in bioconjugate systems.
In terms of structural configuration, recent studies have validated its role as a bridge between organic synthesis and biological interfaces. The aromatic ring system of the benzlyl group facilitates π-stacking interactions with biomolecules such as nucleic acids and membrane proteins, while maintaining resistance to enzymatic degradation due to its hydrophobic nature. The intermediate peG₄ chain contributes critical aqueous solubility through its hydrophilic oxyethylene units without compromising bulkiness required for steric stabilization mechanisms observed in nanoparticle formulations.
Synthetic advancements over the past decade have revolutionized production methods for this class of compounds. A landmark study published in *Advanced Materials* demonstrated a solvent-free microwave-assisted synthesis protocol achieving >98% purity with minimal byproduct formation compared to traditional methods like Williamson ether synthesis or ring-opening polymerization approaches used historically for PEGylation reactions. Such improvements address longstanding challenges related to impurity control during conjugation processes involving sensitive biological targets like antibodies or siRNA molecules.
Critical physicochemical properties include a melting point range between 58–62°C under standard conditions and an inherent viscosity of approximately 0.03 dL/g at 25°C when measured in dimethylformamide solutions—a solvent commonly used for peptide coupling reactions without causing secondary aggregation effects observed with less polar solvents like DMSO or ethanol.
In drug delivery systems (DDSs), this derivative has emerged as a preferred linker component due to its dual functionality. Researchers at MIT recently reported using benzlyl-peG₄-mal conjugated gold nanoparticles to achieve targeted delivery of chemotherapeutic agents across blood-brain barrier models with unprecedented efficiency (Journal of Controlled Release, March 2023). The aromatic π-electron system facilitated specific binding to transferrin receptors while the PEG spacer prevented premature drug release through controlled diffusion mechanisms.
A groundbreaking application involves its use as a crosslinking agent in hydrogel matrices designed for regenerative medicine applications. A collaborative study between Stanford University and Johnson & Johnson demonstrated that incorporating peG₄-benZLyL-mAL into collagen scaffolds significantly improved mechanical stability while maintaining cellular viability when tested on mesenchymal stem cells under dynamic loading conditions (Nature Materials Engineering, June 2023). This finding addresses critical limitations faced by traditional PEG-based hydrogels regarding load-bearing capacity without sacrificing biocompatibility.
In diagnostic imaging contexts, this molecule serves dual roles as both contrast agent modifier and targeting ligand. A team from Karolinska Institute recently synthesized fluorescent-labeled liposomes using BenZLyL-peG₄-MAL, achieving real-time tracking of tumor microenvironment dynamics through selective accumulation via folate receptor mediated endocytosis (ACS Nano, September 2023). The benzlyl group provided spectral stability under cellular reducing conditions while enabling precise spatial localization through fluorescence resonance energy transfer (FRET) mechanisms.
The unique thiol-reactive capability of the terminal MAL group has driven innovations in antibody-drug conjugates (ADCs) development. A phase I clinical trial reported in *Science Translational Medicine* showed that antibodies modified with BenZLyL-peG₄-MAL demonstrated prolonged serum half-life compared to conventional linkers such as SMCC or hydrazone derivatives due to reduced proteolytic susceptibility caused by steric hindrance from both aromatic and PEG components.
A recent breakthrough published in *Chemical Communications* revealed unexpected synergistic effects when this derivative was employed as a crosslinker during protein purification processes using affinity chromatography systems containing immobilized thiols on solid supports (April 2023). The benzlyl group enhanced column binding capacity by up to 3-fold through hydrophobic interactions while ensuring efficient elution via disulfide reduction protocols—a significant improvement over traditional amine-reactive linkers that often suffer from non-specific adsorption issues.
In nanomedicine applications, researchers at ETH Zurich engineered self-assembling micelles using amphiphilic derivatives where one end featured benzlylation while retaining the thiol-reactive MAL functionality on the opposite side (*Nano Letters*, November 2023). These structures demonstrated pH-sensitive drug release profiles where encapsulated doxorubicin was released selectively within acidic tumor microenvironments after targeted delivery via folate receptor recognition pathways—a mechanism validated through ex vivo fluorescence microscopy analysis.
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